Ethanol, 2-[(3,3-dibutoxypropyl)methylamino]-
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Overview
Description
Ethanol, 2-[(3,3-dibutoxypropyl)methylamino]- is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon atom. This compound is known for its unique chemical structure, which includes a dibutoxypropyl group and a methylamino group, making it a versatile molecule with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[(3,3-dibutoxypropyl)methylamino]- typically involves multiple steps, starting with the preparation of the dibutoxypropyl group This can be achieved through the reaction of 3,3-dibutoxypropyl chloride with a suitable nucleophile, such as sodium methoxide, under controlled conditions The resulting intermediate is then reacted with methylamine to introduce the methylamino group
Industrial Production Methods
Industrial production of Ethanol, 2-[(3,3-dibutoxypropyl)methylamino]- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(3,3-dibutoxypropyl)methylamino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Alkyl halides, ethers
Scientific Research Applications
Ethanol, 2-[(3,3-dibutoxypropyl)methylamino]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of Ethanol, 2-[(3,3-dibutoxypropyl)methylamino]- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylamino group can participate in nucleophilic reactions, affecting enzyme activities and metabolic pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in various applications.
Comparison with Similar Compounds
Similar Compounds
Ethanol: A simple alcohol with a hydroxyl group attached to an ethyl group.
Methanol: The simplest alcohol with a hydroxyl group attached to a methyl group.
Propanol: An alcohol with a hydroxyl group attached to a propyl group.
Uniqueness
Ethanol, 2-[(3,3-dibutoxypropyl)methylamino]- is unique due to the presence of both the dibutoxypropyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry, where its specific interactions and reactions can be leveraged for desired outcomes.
Properties
CAS No. |
61710-08-5 |
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Molecular Formula |
C14H31NO3 |
Molecular Weight |
261.40 g/mol |
IUPAC Name |
2-[3,3-dibutoxypropyl(methyl)amino]ethanol |
InChI |
InChI=1S/C14H31NO3/c1-4-6-12-17-14(18-13-7-5-2)8-9-15(3)10-11-16/h14,16H,4-13H2,1-3H3 |
InChI Key |
YHRGJOQFAODGJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CCN(C)CCO)OCCCC |
Origin of Product |
United States |
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